molecular formula C15H10ClNO B1642160 3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole

Cat. No.: B1642160
M. Wt: 255.7 g/mol
InChI Key: IZMSRMNBLNNTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chlorophenyl group at the 3-position and a phenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazole can yield isoxazole N-oxides, while reduction can produce isoxazolines .

Scientific Research Applications

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of isoxazole, 3-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives have been shown to destabilize microtubules, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isoxazole, 3-(2-chlorophenyl)-5-phenyl- include:

Uniqueness

3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2-chlorophenyl and phenyl groups enhances its potential for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-phenyl-1,2-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)14-10-15(18-17-14)11-6-2-1-3-7-11/h1-10H

InChI Key

IZMSRMNBLNNTJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

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